molecular formula C14H11ClO2S B6402024 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261943-76-3

6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402024
CAS RN: 1261943-76-3
M. Wt: 278.8 g/mol
InChI Key: TVHJNRUAWVTAQS-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% (6-Cl-2-MTPBA) is a compound derived from the phenyl ring of benzoic acid and a 2-methylthiophene ring, with a chlorine atom attached to the 6th position of the phenyl ring. It is a white crystalline solid with a melting point of approximately 150°C. 6-Cl-2-MTPBA is used in a variety of scientific research applications, from organic chemistry to biochemistry and physiology.

Scientific Research Applications

6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in organic chemistry for the synthesis of a variety of compounds, such as cyclic thiophenes, thiophene-based polymers, and thiophene-containing dyes. In biochemistry, 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% is used as a tool to study the effects of thiophene-containing compounds on biological systems. It is also used in the study of the structure and function of enzymes. In physiology, 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% is used to study the effects of thiophene-containing compounds on the human body, as well as to develop new drugs.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% is not fully understood. It is believed to act as a modulator of enzyme activity, as well as an inhibitor of certain enzymes. It is also believed to interact with proteins, lipids, and other molecules, resulting in changes in the structure and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% are not fully understood. Studies have shown that it can modulate the activity of certain enzymes, including cytochrome P450 enzymes and proteases. It has also been shown to inhibit the activity of certain enzymes, such as lipases and phospholipases. In addition, 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% has been shown to interact with proteins, lipids, and other molecules, resulting in changes in the structure and function of cells.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. It is also a highly potent compound, meaning that small amounts can have a significant effect on biological systems. However, the use of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% in lab experiments also has some limitations. It is a relatively new compound, so there is limited information available on its effects on biological systems. In addition, it is a relatively unstable compound, meaning that it can degrade over time.

Future Directions

The potential applications of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% are vast, and there are many future directions for research. One possible direction is to study the effects of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% on other enzymes, such as kinases and phosphatases. Another possible direction is to investigate the effects of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% on various types of cells, including cancer cells. In addition, further research could be done to investigate the potential therapeutic applications of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95%, such as the development of new drugs. Finally, research could be done to investigate the potential toxic effects of 6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% on humans and other organisms.

Synthesis Methods

6-Chloro-2-(2-methylthiophenyl)benzoic acid, 95% can be synthesized through a three-step process. First, 2-methylthiophene is reacted with bromine and potassium iodide to form the 2-bromo-2-methylthiophene intermediate. This is then reacted with benzoyl chloride and sodium hydroxide to form the 6-chloro-2-methylthiophenylbenzoic acid. Finally, the product is purified by recrystallization to yield the desired compound.

properties

IUPAC Name

2-chloro-6-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHJNRUAWVTAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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